molecular formula C19H18BrNO5 B11512937 6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene

6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene

Cat. No.: B11512937
M. Wt: 420.3 g/mol
InChI Key: MLTNUTWAVASJRD-UHFFFAOYSA-N
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Description

6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene is a synthetic organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom, two ethoxy groups, and a nitro group attached to a chromene core, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a suitable chromene precursor, followed by nitration and subsequent ethoxylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of 6-amino-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene.

    Substitution: Formation of various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and ethoxy groups can influence the compound’s binding affinity to various enzymes or receptors. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(3,4-dimethoxyphenyl)-3-nitro-2H-chromene
  • 6-chloro-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene
  • 6-bromo-2-(3,4-diethoxyphenyl)-3-amino-2H-chromene

Uniqueness

6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene is unique due to the specific combination of substituents on the chromene core. The presence of the bromine atom, nitro group, and ethoxy groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H18BrNO5

Molecular Weight

420.3 g/mol

IUPAC Name

6-bromo-2-(3,4-diethoxyphenyl)-3-nitro-2H-chromene

InChI

InChI=1S/C19H18BrNO5/c1-3-24-17-7-5-12(11-18(17)25-4-2)19-15(21(22)23)10-13-9-14(20)6-8-16(13)26-19/h5-11,19H,3-4H2,1-2H3

InChI Key

MLTNUTWAVASJRD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=CC3=C(O2)C=CC(=C3)Br)[N+](=O)[O-])OCC

Origin of Product

United States

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